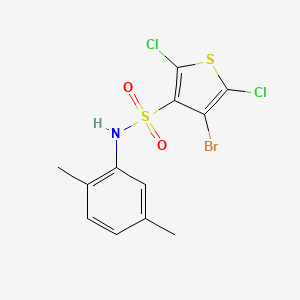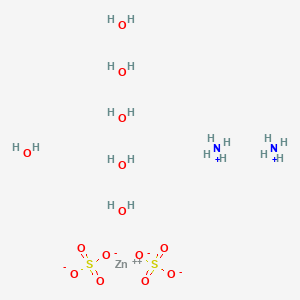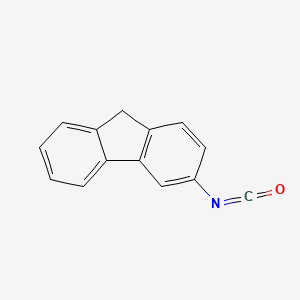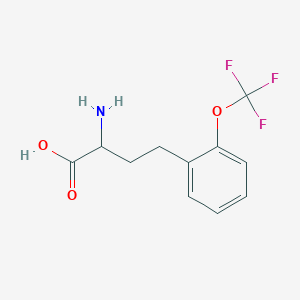
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is an organic compound that belongs to the class of furan derivatives Furan derivatives are known for their aromatic properties and are widely used in various chemical and industrial applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method is the aldol condensation reaction, where furan-2-carbaldehyde reacts with 4,4-dimethylpentan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
化学反应分析
Types of Reactions
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group in the pentenone structure can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with different functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alcohols and other reduced forms of the compound.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学研究应用
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of (1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity .
相似化合物的比较
Similar Compounds
Furfural: A furan derivative used as a precursor for the synthesis of various chemicals.
5-Hydroxymethylfurfural (HMF): Another furan derivative with applications in the production of biofuels and chemicals.
2-Methylfuran: A furan derivative used as a solvent and in the production of pharmaceuticals
Uniqueness
(1e)-1-(Furan-2-yl)-4,4-dimethylpent-1-en-3-one is unique due to its specific structure, which combines a furan ring with a pentenone moiety. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other furan derivatives may not be able to fulfill .
属性
CAS 编号 |
34204-47-2 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
(E)-1-(furan-2-yl)-4,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C11H14O2/c1-11(2,3)10(12)7-6-9-5-4-8-13-9/h4-8H,1-3H3/b7-6+ |
InChI 键 |
YPEFKYSIXHJJHH-VOTSOKGWSA-N |
手性 SMILES |
CC(C)(C)C(=O)/C=C/C1=CC=CO1 |
规范 SMILES |
CC(C)(C)C(=O)C=CC1=CC=CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-[5-Hydroxy-6-(hydroxymethyl)-3,4-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14174785.png)
![6-(4-Fluorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174788.png)
![(2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B14174791.png)
![Ethanone, 2-[2-bromo-6-(trimethylsilyl)phenoxy]-1-phenyl-](/img/structure/B14174798.png)
![Urea, N-(3-fluorophenyl)-N'-[4-[[7-[(1-methyl-4-piperidinyl)methoxy]-4-quinazolinyl]amino]phenyl]-](/img/structure/B14174799.png)




![2-[(2-Phenyl-1,3-thiazol-4-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14174832.png)
![1-[4-(Dimethylamino)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14174850.png)


